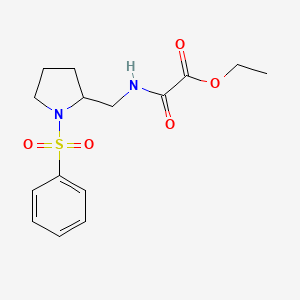

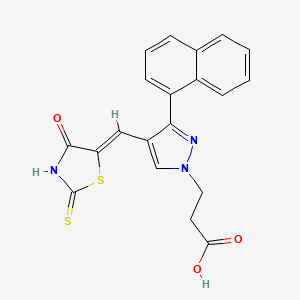

![molecular formula C18H16N2O4S B2516339 2-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)异恶唑-3-基)-N-(噻吩-2-基甲基)乙酰胺 CAS No. 1210612-13-7](/img/structure/B2516339.png)

2-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)异恶唑-3-基)-N-(噻吩-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organic Light-Emitting Devices (OLEDs)

The molecular design of this compound plays a crucial role in constructing non-doped blue organic light-emitting devices (OLEDs). Researchers have synthesized twisted dihydrobenzodioxin phenanthroimidazole derivatives using fused polycyclic aryl fragments (naphthyl, methoxynaphthyl, and pyrenyl) . The pyrenyl dihydrobenzodioxin phenanthroimidazole-based OLEDs exhibit blue emission (450 nm) with impressive characteristics:

- Current efficiency : 6.90 cd/A The efficient performance is attributed to triplet–triplet annihilation (TTA) processes, which enhance electroluminescence .

Drug Synthesis

The compound’s structure contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety. While it’s not directly used as a drug, understanding its synthesis can aid in creating related compounds. For instance, Doxazosin, an α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia, shares a similar scaffold . By modifying this structure, researchers can explore novel drug candidates.

Electrochromic Polymers

The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group has potential in designing electrochromic polymers. Researchers have investigated the electrochemical and optical properties of thieno[3,2-b]thiophene-based polymers by altering the position of 3,4-ethylenedioxythiophene (EDOT) along the polymer backbone . Such polymers find applications in smart windows, displays, and sensors.

B-Raf Inhibitors

Docking simulations and quantitative structure–activity relationship (QSAR) studies have explored the interaction of related compounds with B-Raf, a kinase involved in cancer pathways. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhances binding affinity, potentially leading to bioactive compounds .

作用机制

Target of Action

Compounds with similar structures have been associated with α2-adrenoceptor subtype c (alpha-2c) antagonists . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

For instance, it might bind to its target receptor and modulate its activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given its potential role as an antagonist of α2-adrenoceptor subtype c, it may influence pathways related to neurotransmitter release and neuronal signaling .

Result of Action

If it acts as an antagonist of α2-adrenoceptor subtype c, it could potentially modulate neurotransmitter release and neuronal signaling, thereby influencing various physiological processes .

属性

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-18(19-11-14-2-1-7-25-14)10-13-9-16(24-20-13)12-3-4-15-17(8-12)23-6-5-22-15/h1-4,7-9H,5-6,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVGPSGQEQSNEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)